molecular formula C11H14N2O4S B2833949 1-cyano-N-[(3,4-dimethoxyphenyl)methyl]methanesulfonamide CAS No. 951399-50-1

1-cyano-N-[(3,4-dimethoxyphenyl)methyl]methanesulfonamide

Cat. No.: B2833949
CAS No.: 951399-50-1
M. Wt: 270.3
InChI Key: IZXQTMJHDPXALF-UHFFFAOYSA-N
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Description

1-Cyano-N-[(3,4-dimethoxyphenyl)methyl]methanesulfonamide is a chemical compound with the molecular formula C11H14N2O4S and a molecular weight of 270.3 g/mol. This compound has garnered attention in scientific research due to its potential biological activity and diverse applications.

Preparation Methods

The reaction conditions often require the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

1-Cyano-N-[(3,4-dimethoxyphenyl)methyl]methanesulfonamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur, where the cyano group or the methanesulfonamide group is replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields. Major products formed from these reactions include sulfone, amine, and substituted derivatives, which can be further utilized in various applications.

Scientific Research Applications

1-Cyano-N-[(3,4-dimethoxyphenyl)methyl]methanesulfonamide has a wide range of scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, serving as a building block for pharmaceuticals and agrochemicals.

    Biology: The compound’s potential biological activity makes it a candidate for studying enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where enzyme inhibition is a key mechanism.

    Industry: It is used in the development of specialty chemicals and materials, contributing to advancements in various industrial processes.

Comparison with Similar Compounds

1-Cyano-N-[(3,4-dimethoxyphenyl)methyl]methanesulfonamide can be compared with other similar compounds, such as:

    This compound derivatives: These compounds have similar structures but with different substituents on the phenyl ring, affecting their biological activity and chemical reactivity.

    Methanesulfonamide derivatives: Compounds with the methanesulfonamide group but different functional groups, which can lead to variations in their applications and effectiveness.

    Cyano-substituted compounds: Molecules with a cyano group but different core structures, providing insights into the role of the cyano group in biological and chemical processes

Properties

IUPAC Name

1-cyano-N-[(3,4-dimethoxyphenyl)methyl]methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O4S/c1-16-10-4-3-9(7-11(10)17-2)8-13-18(14,15)6-5-12/h3-4,7,13H,6,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZXQTMJHDPXALF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CNS(=O)(=O)CC#N)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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